L-ASPARAGINE:H2O (15N2)
Description
Strategic Importance of 15N Isotopic Labeling in Amino Acid Metabolism and Protein Dynamics Studies
Nitrogen-15 (15N) labeling holds a place of strategic importance in the study of amino acid metabolism and protein dynamics for several key reasons. chempep.com Nitrogen is a fundamental component of all amino acids and, by extension, proteins. Therefore, by introducing 15N-labeled amino acids into a system, researchers can directly probe the synthesis, degradation, and turnover of proteins. nih.govnih.gov
In the realm of amino acid metabolism , 15N labeling allows for the direct characterization of nitrogen flow within a cell or organism. researchgate.net It enables the tracking of how nitrogen from a specific amino acid is incorporated into other amino acids, nucleotides, and other nitrogen-containing biomolecules. nih.gov This has been crucial in understanding how cells regulate their amino acid pools and respond to changes in nutrient availability. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which often utilizes 15N-labeled amino acids, have become a cornerstone of quantitative proteomics, allowing for the precise measurement of changes in protein abundance between different cellular states. creative-proteomics.comresearchgate.net
For protein dynamics studies , 15N labeling is particularly powerful when combined with NMR spectroscopy. sigmaaldrich.cn Uniformly 15N-labeling a protein simplifies its complex NMR spectrum, allowing researchers to study the structure and, more importantly, the dynamic motions of the protein at an atomic level. sigmaaldrich.cnutoronto.ca These motions, which span a wide range of timescales, are often critical for a protein's function, including enzyme catalysis, signal transduction, and interactions with other molecules. The ability to create an isolated spin system (1H-15N) through 15N labeling is a key advantage for relaxation experiments that provide detailed insights into protein flexibility and conformational changes. sigmaaldrich.cn
Rationale for Focused Research on L-ASPARAGINE:H2O (15N2) as a Mechanistic and Pathway Probe
L-Asparagine is a non-essential amino acid that plays a significant role in various cellular processes, including as a precursor for protein synthesis and a key metabolite in certain metabolic pathways. The doubly labeled variant, L-ASPARAGINE:H2O (15N2), where both nitrogen atoms in the asparagine molecule are the 15N isotope, offers a unique and powerful tool for several reasons.
The presence of two 15N labels in a single molecule provides a distinct mass shift that can be readily detected by mass spectrometry. This makes it an excellent tracer for following the metabolic fate of asparagine with high sensitivity and specificity. For instance, in studies of asparaginase, an enzyme used in cancer therapy that breaks down asparagine, L-ASPARAGINE:H2O (15N2) can be used to precisely monitor the depletion of asparagine and the subsequent effects on cellular metabolism. medchemexpress.commedchemexpress.comnih.gov
Furthermore, the two nitrogen atoms in asparagine have different metabolic fates. The alpha-amino nitrogen is incorporated into the peptide backbone during protein synthesis, while the amide nitrogen in the side chain can be involved in other metabolic reactions. By using L-ASPARAGINE:H2O (15N2), researchers can potentially distinguish between these two pathways, providing a more detailed understanding of asparagine metabolism. This makes it a valuable probe for investigating the mechanisms of enzymes that act on asparagine and for tracing the flow of nitrogen through interconnected metabolic networks. researchgate.net The specificity of this doubly labeled tracer allows for clearer interpretation of experimental results, reducing ambiguity and enhancing the precision of metabolic flux analysis.
Interactive Data Table: Properties of L-ASPARAGINE:H2O (15N2)
| Property | Value |
| Chemical Formula | H2NCOCH2CH(NH2)COOH:H2O |
| Labeled CAS Number | 287484-32-6 eurisotop.com |
| Unlabeled CAS Number | 5794-13-8 eurisotop.com |
| Chemical Purity | 98% eurisotop.com |
Properties
Molecular Weight |
152.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for L Asparagine:h2o 15n2
Chemical Synthesis Routes for ¹⁵N Enrichment in L-Asparagine
Chemical synthesis offers a direct and controllable method for producing ¹⁵N-labeled L-Asparagine. These routes typically involve the use of ¹⁵N-enriched starting materials and are designed to maximize the incorporation of the isotope while maintaining stereochemical purity.
One patented method describes a process that achieves high efficiency and purity. google.com The synthesis is optimized to ensure high utilization rates of the isotopic precursors. The process conditions are adapted from standard organic synthesis techniques for L-asparagine to be more economical for expensive ¹⁵N materials. google.com This method is versatile and can be used to synthesize α-¹⁵N-labeled, β-¹⁵N-labeled, or α,β-double-¹⁵N-labeled L-asparagine. google.com The final product from this route is reported to have a chemical purity exceeding 99% and an isotopic abundance of over 99%. google.com
Table 1: Performance Metrics of a Chemical Synthesis Route for ¹⁵N-Labeled L-Asparagine
| Parameter | Reported Value | Source |
|---|---|---|
| Utilization of ¹⁵N-Inorganic Raw Materials | > 80% | google.com |
| Utilization of ¹⁵N-Labeled L-Aspartic Acid | > 70% | google.com |
| Final Product Purity | > 99% | google.com |
Biocatalytic Approaches for Isotopic Labeling of L-Asparagine
Biocatalytic methods employ enzymes to catalyze the synthesis of ¹⁵N-labeled L-asparagine, often offering high stereospecificity and milder reaction conditions compared to traditional chemical synthesis.
A primary biocatalytic route involves the enzyme Asparagine Synthetase (AS) . frontiersin.org This enzyme catalyzes the ATP-dependent amidation of L-aspartic acid to form L-asparagine. By using a ¹⁵N-labeled ammonia (B1221849) source (like ¹⁵NH₄Cl) and ¹⁵N-L-aspartic acid as substrates, doubly labeled L-asparagine can be produced. frontiersin.orgresearchgate.net Researchers have screened for novel asparagine synthetases and expressed them in host organisms like E. coli to create whole-cell biocatalysts for this transformation. frontiersin.org
Another significant enzyme is Aspartase (L-aspartate ammonia-lyase) , which catalyzes the reversible deamination of L-aspartic acid to fumaric acid and ammonia. researchgate.net While its primary industrial use is for producing L-aspartic acid, the reverse reaction can be exploited. By using a recombinant aspartase in the presence of fumaric acid and an enriched ¹⁵N ammonium source (¹⁵NH₄Cl), ¹⁵N-L-aspartic acid can be synthesized efficiently. researchgate.net This labeled L-aspartic acid can then be converted to ¹⁵N₂-L-asparagine using asparagine synthetase.
Table 2: Key Enzymes in Biocatalytic Synthesis of ¹⁵N-Labeled L-Asparagine and its Precursor
| Enzyme | Reaction Catalyzed | Application in Isotopic Labeling |
|---|---|---|
| Asparagine Synthetase (AS) | L-Aspartate + ATP + NH₃ → L-Asparagine + AMP + PPi | Synthesis of L-asparagine from L-aspartic acid using a ¹⁵N ammonia source. frontiersin.org |
| Aspartase | L-Aspartic acid ⇌ Fumaric acid + NH₃ | Synthesis of the precursor ¹⁵N-L-aspartic acid from fumaric acid and a ¹⁵N ammonia source. researchgate.net |
Furthermore, the expression of proteins in cell cultures, such as human embryonic kidney 293 (HEK293) cells or E. coli, grown in minimal media supplemented with ¹⁵N-labeled amino acids is a common strategy for producing isotopically labeled proteins. nist.govnih.govembl.org While this is for protein synthesis, the underlying metabolic pathways are relevant. Challenges in these systems include "metabolic scrambling," where the ¹⁵N label from one amino acid can be transferred to others. nih.govwhiterose.ac.uk For asparagine, selective labeling of the side-chain amide group can be challenging due to enzyme-catalyzed exchange during protein synthesis. nih.gov
Protocols for Purification and Verification of Isotopic Purity of L-ASPARAGINE:H2O (15N2)
Following synthesis, rigorous purification and verification steps are essential to ensure the final product meets the required standards for chemical and isotopic purity.
Purification: The purification protocol for chemically synthesized L-asparagine often involves crystallization. One documented method uses ethanol recrystallization , where the crude product is dissolved in a minimal amount of hot water and then ethanol is added to induce precipitation of the purified L-asparagine, leaving impurities in the mother liquor. google.com For biologically produced materials, purification often starts with harvesting the cells via centrifugation and lysing them to release the contents. nist.govembl.org Subsequent steps can include various chromatography techniques to separate the target amino acid from other cellular components.
Verification of Isotopic Purity: Confirming the level and position of isotopic enrichment is a critical final step.
Mass Spectrometry (MS): This is a primary technique for determining isotopic content. The mass shift in the labeled molecule compared to its unlabeled counterpart confirms the incorporation of ¹⁵N atoms. researchgate.net For L-ASPARAGINE:H2O (15N2), a mass shift of +2 would be expected. sigmaaldrich.com
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is a high-precision method for determining isotope ratios. nih.gov It can be used for position-specific isotopic analysis (N-PSIA) to differentiate between the nitrogen isotopes at the alpha-amine and the side-chain amide positions. nih.govresearchgate.net The methodology involves derivatizing the amino acid before analysis, with measurements on N-ethoxycarbonyl ethyl ester derivatives showing high precision. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the isotopic composition of a molecule. The presence of ¹⁵N instead of ¹⁴N alters the NMR spectrum, providing direct evidence of labeling. It is a key application area for the final product and can also serve as a verification tool. isotope.comanu.edu.au
A typical verification process would confirm a chemical purity of ≥98% and an isotopic enrichment of ≥98% for the ¹⁵N₂ label. isotope.comeurisotop.com
Advanced Spectroscopic and Analytical Methodologies Utilizing L Asparagine:h2o 15n2
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The ¹⁵N isotope possesses a nuclear spin of ½, making it NMR-active. By replacing the naturally abundant ¹⁴N with ¹⁵N in L-asparagine, researchers can overcome the challenges associated with the quadrupolar nature of ¹⁴N, which leads to broad spectral lines. The use of L-Asparagine:H2O (15N2) in ¹⁵N NMR spectroscopy provides high-resolution data crucial for detailed molecular-level investigations.
Elucidation of Molecular Dynamics and Interaction Networks via ¹⁵N NMR
¹⁵N NMR relaxation studies are a cornerstone for characterizing molecular dynamics. By measuring parameters such as the longitudinal (R₁) and transverse (R₂) relaxation rates, and rotating-frame relaxation rates (R₁ρ), scientists can probe motions on timescales ranging from picoseconds to seconds. The side-chain amide of asparagine is pivotal in forming hydrogen-bonding networks that stabilize protein structures. nih.gov Utilizing ¹⁵N-labeled asparagine allows for the direct assessment of the dynamics of these side chains.
For instance, in the study of amyloid fibrils, ¹⁵N spin-lock relaxation rate constants (R₁ρ) of asparagine side-chains provide insights into their flexibility. nih.gov Rigid side-chains, often involved in stable hydrogen-bonded structures like asparagine ladders, exhibit low R₁ρ values, whereas more flexible residues show significantly higher rates. nih.gov This distinction is critical for understanding the structural integrity and stability of protein aggregates.
| Residue | ¹⁵N R₁ρ Relaxation Rate (s⁻¹) | Implied Dynamics |
| N226 | ~2 | Rigid |
| N262 | ~2 | Rigid |
| N243 | >25 | Flexible |
| N279 | >25 | Flexible |
Table 1: Representative ¹⁵N R₁ρ relaxation-rate constants for asparagine side-chains in HET-s(218–289) amyloid fibrils. Lower values indicate restricted motion (rigidity), while higher values suggest greater flexibility. Data sourced from solid-state NMR studies. nih.gov
Characterization of Protein-Ligand Binding Interfaces
Identifying the interaction surfaces between proteins and their ligands is fundamental to understanding biological function and for drug design. ¹⁵N NMR spectroscopy, particularly through Chemical Shift Perturbation (CSP) experiments, is a primary tool for this purpose. nih.gov When a ligand binds to a ¹⁵N-labeled protein, the chemical environment of the amino acid residues at the binding interface is altered, leading to changes in their ¹H and ¹⁵N chemical shifts. bcm.edu These changes are readily observed in a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a fingerprint of the protein's amide groups. nih.govnih.gov
By titrating an unlabeled ligand into a solution of ¹⁵N-labeled protein containing L-Asparagine:H2O (15N2), researchers can monitor the progressive shifting of specific peaks in the HSQC spectrum. Residues exhibiting significant chemical shift perturbations are mapped onto the protein's structure to delineate the binding site. bcm.edu The magnitude of the combined chemical shift perturbation (Δδ) for each residue is calculated to quantify the effect of ligand binding.
| Residue Number | Residue Type | Δδ (ppm) without Ligand | Δδ (ppm) with Ligand | Combined Shift Perturbation (Δδ_avg) (ppm) |
| 15 | Val | 8.25 (¹H), 120.5 (¹⁵N) | 8.26 (¹H), 120.5 (¹⁵N) | 0.010 |
| 28 | Asn | 8.50 (¹H), 118.2 (¹⁵N) | 8.75 (¹H), 119.7 (¹⁵N) | 0.391 |
| 32 | Leu | 7.98 (¹H), 122.1 (¹⁵N) | 8.15 (¹H), 122.8 (¹⁵N) | 0.211 |
| 45 | Gly | 8.91 (¹H), 108.4 (¹⁵N) | 8.91 (¹H), 108.4 (¹⁵N) | 0.000 |
| 51 | Asn | 8.33 (¹H), 115.6 (¹⁵N) | 8.61 (¹H), 116.9 (¹⁵N) | 0.383 |
Table 2: A representative dataset illustrating the chemical shift perturbations (CSP) for selected residues in a ¹⁵N-labeled protein upon ligand binding. The combined shift perturbation is calculated using the formula: Δδ_avg = [(Δδ_¹H)² + (α * Δδ_¹⁵N)²]¹/², where α is a scaling factor (typically ~0.2). Significant perturbations, as seen for the Asparagine (Asn) residues, indicate their proximity to the binding interface. researchgate.net
Conformational Analysis of L-Asparagine:H2O (15N2) in Aqueous and Constrained Environments
The conformation of amino acids, both free in solution and as part of a polypeptide chain, dictates their chemical reactivity and biological function. NMR spectroscopy is exceptionally sensitive to the local conformation through parameters like chemical shifts and scalar (J) coupling constants. nih.govubc.ca Using L-Asparagine:H2O (15N2) allows for the measurement of one-bond (¹J_N-H) and multi-bond (ⁿJ_N-C, ⁿJ_N-H) coupling constants, which are dependent on dihedral angles and, therefore, molecular conformation. researchgate.net
Studies under varying conditions, such as temperature and solvent composition, can reveal the conformational landscape of L-asparagine. For example, lowering the temperature can slow the exchange of amide protons with water, allowing for the observation of distinct signals for the NH₂ group and even the α-amino (NH₃⁺) group, which is often broadened at room temperature. nih.gov These observations provide detailed information about the molecule's structure and its interactions with the surrounding environment.
| Parameter | Value (DMSO) | Value (TFA) | Conformational Dependence |
| ¹⁵N Chemical Shift (δ) | ~-270 ppm | ~-275 ppm | Sensitive to solvent and electronic environment |
| ¹J(¹⁵N, ¹H_amide) | ~90 Hz | ~94 Hz | Dependent on hybridization and H-bonding |
| ¹J(¹⁵N, ¹³C_alpha) | ~10 Hz | ~11 Hz | Relatively insensitive to conformation |
| ³J(¹⁵N, ¹H_beta) | 2-4 Hz | 2-4 Hz | Dependent on the H-N-Cα-Hβ dihedral angle (Karplus relationship) |
Table 3: Typical ¹⁵N NMR parameters for an asparagine residue. The values of chemical shifts and coupling constants are sensitive to the chemical environment and molecular conformation, providing a powerful tool for structural analysis. researchgate.net
Mass Spectrometry (MS) Based Quantitative and Qualitative Analysis
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The incorporation of the heavy ¹⁵N isotope in L-Asparagine:H2O (15N2) creates a distinct mass shift, making it an ideal internal standard for quantification and a tracer for metabolic studies.
Quantitative Assessment of L-Asparagine:H2O (15N2) in Complex Biological Matrices
Accurate quantification of amino acids in biological fluids like plasma is crucial for clinical diagnostics and therapeutic monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity. nih.gov In this method, a known amount of an isotopically labeled version of the analyte, such as L-Asparagine:H2O (15N2), is added to the sample as an internal standard.
The labeled and unlabeled asparagine co-elute during chromatographic separation but are distinguished by the mass spectrometer based on their different masses. researchgate.net This stable isotope dilution approach corrects for sample loss during preparation and for variations in instrument response, enabling highly accurate and precise quantification. nih.govresearchgate.net Validation of such methods involves assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
| Validation Parameter | L-Asparagine |
| Linearity Range | 1.95–125 µM |
| Correlation Coefficient (r²) | > 0.996 |
| Intra-day Accuracy (%) | 89.85–104.8 |
| Inter-day Accuracy (%) | 93.98–103.5 |
| Intra-day Precision (%CV) | 0.28–5.65 |
| Inter-day Precision (%CV) | 2.17–6.46 |
| Lower Limit of Quantification (LLOQ) | 1.95 µM |
Table 4: Validation summary for the quantification of L-asparagine in human plasma using a UPLC-MS/MS method with a stable isotope-labeled internal standard. The data demonstrates the method's reliability for clinical applications. nih.gov
Targeted Metabolomics and Isotopic Ratio Mass Spectrometry (IRMS) for Nitrogen Flux Determination
Understanding the flow of nitrogen through metabolic pathways, known as nitrogen flux, is essential for studying cellular physiology in both health and disease. L-Asparagine:H2O (15N2) serves as a tracer to follow the journey of asparagine's nitrogen atoms as they are incorporated into other molecules. nih.gov This is a key component of metabolic flux analysis (MFA). acs.orgnih.gov
Cells are cultured in a medium containing ¹⁵N-labeled asparagine. After a period of incubation, cellular metabolites are extracted and analyzed by mass spectrometry (e.g., GC-MS or LC-MS). The mass isotopomer distribution (MID) of downstream metabolites is measured to determine the extent to which the ¹⁵N label has been incorporated. acs.org This information allows researchers to map the active metabolic pathways and quantify the rates (fluxes) of the reactions involved. For example, tracing ¹⁵N from asparagine can reveal its contribution to the synthesis of other amino acids like alanine (B10760859), glutamate (B1630785), and proline. nih.gov
| Metabolite | ¹⁵N Distribution at 144h (%) | ¹⁵N Enrichment at 144h (%) |
| Asparagine | 82.0 | - |
| Alanine | 8.0 | 20 |
| Glutamate | 6.8 | 36 |
| Proline | 2.2 | 19 |
| Other | 1.0 | - |
Table 5: Distribution and enrichment of ¹⁵N in various amino acids in the media of Hep G2 cells incubated with [α-¹⁵N]asparagine for 144 hours. The data shows the metabolic conversion of asparagine nitrogen into other amino acids. nih.gov
Applications in Proteomics for Protein Turnover and Synthesis Rate Measurements
L-ASPARAGINE:H₂O (¹⁵N₂) is a crucial tool in quantitative proteomics for measuring the dynamics of protein turnover, which encompasses both protein synthesis and degradation. The core principle involves the use of stable isotope labeling, where the heavier, non-radioactive ¹⁵N isotopes in asparagine are incorporated into newly synthesized proteins. This allows researchers to distinguish between pre-existing ("light") and newly synthesized ("heavy") protein populations using mass spectrometry.
A prominent technique in this field is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ukisotope.comnih.govchempep.com In a typical SILAC experiment, two populations of cells are cultivated in media that are identical except for the isotopic form of a specific amino acid. ukisotope.com One population receives the natural, "light" amino acid (containing ¹⁴N), while the other receives the "heavy" isotopically labeled version, such as L-asparagine(¹⁵N₂). As cells grow and divide, they incorporate these amino acids into their entire proteome. chempep.com After several cell divisions, the incorporation of the labeled amino acid is virtually 100%. ukisotope.com
To measure protein turnover, a "pulse-chase" or "dynamic SILAC" approach is often employed. wikipedia.orgresearchgate.net Cells fully labeled with a "medium" isotope can be switched to a medium containing a "heavy" isotope like ¹⁵N₂-asparagine. nih.gov By collecting and analyzing samples at various time points, researchers can track the rate at which the heavy label is incorporated into specific proteins (synthesis) and the rate at which the pre-existing label diminishes (degradation). researchgate.netnih.gov Mass spectrometry is used to determine the relative abundance of peptides containing the light versus the heavy isotope, and this ratio provides a direct measure of protein turnover. nih.gov
The fractional synthesis rate (FSR) of proteins can be calculated from the relative intensities of the mass spectra corresponding to the "unlabeled" (old) and "labeled" (new) peptide fragments. nih.gov This methodology has been successfully applied to determine the FSR of various proteins, revealing that their turnover rates can vary significantly, with half-lives ranging from hours to many days. nih.govnih.gov These measurements provide critical insights into how cells regulate essential processes like growth, differentiation, and response to stimuli by modulating their proteomes. researchgate.net
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Proteome turnover in human cells | Pulse SILAC with ¹³C and ¹⁵N labeled arginine and lysine | Measured turnover rates for a large number of proteins in cytoplasmic, nuclear, and nucleolar compartments, showing most proteins have similar turnover rates across these compartments. | nih.gov |
| Protein synthesis in pancreas cancer cells | ¹⁵N amino acid mixture labeling and MALDI-TOF/TOF analysis | Determined the fractional synthesis rates (FSR) of six specific proteins, which ranged from 44% to 76% over 72 hours. | nih.gov |
| Proteome turnover in primary non-dividing cells | Dynamic SILAC with ¹³C and ¹⁵N labeled lysine and arginine | Enabled accurate determination of protein half-lives ranging from 10 to >1000 hours for 4000-6000 proteins in various cell types. | nih.gov |
| Proteome turnover in Trypanosoma brucei | SILAC-based mass spectrometry | Revealed a slower average turnover rate of the proteome in the procyclic form of the parasite compared to the bloodstream form. | wellcomeopenresearch.org |
Advanced Chromatographic Techniques Coupled with Isotopic Detection
The precise quantification of ¹⁵N₂-labeled asparagine and its derivatives in complex biological matrices relies on the coupling of advanced chromatographic separation techniques with highly sensitive isotopic detection by mass spectrometry.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of isotopically labeled amino acids. nih.gov Various LC-MS/MS methods have been developed for the sensitive and rapid quantification of asparagine, which can be directly applied to its ¹⁵N₂-labeled form. These methods often aim to analyze underivatized amino acids to avoid laborious sample preparation and potential experimental errors. chem-agilent.com
Chromatographic separation is a critical step. Techniques like hydrophilic interaction liquid chromatography (HILIC) and ion-pairing chromatography are employed to separate highly hydrophilic compounds like asparagine from other matrix components. chem-agilent.commdpi.com For instance, one method utilizes an ion pairing reagent, heptafluorobutyric acid (HFBA), with a C18 column to achieve baseline separation of asparagine and the structurally similar aspartic acid. chem-agilent.com Another approach uses a specialized amino acid column with gradient elution for separation within minutes. nih.gov
Following separation, the analyte is introduced into a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov In MRM, a specific precursor ion (the molecular ion of ¹⁵N₂-asparagine) is selected and fragmented, and then a specific product ion is monitored. This highly selective process allows for accurate quantification even at very low concentrations, with limits of detection reaching the sub-femtomole level. chem-agilent.com The mass shift of +2 for ¹⁵N₂-asparagine compared to its unlabeled counterpart allows for unambiguous detection and quantification.
| Chromatography Type | Column | Mobile Phase / Gradient | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| Ion-Pairing Chromatography | Zorbax SB-C18 | Water/Acetonitrile with Formic Acid and HFBA | Tandem Mass Spectrometry (MS/MS) | Baseline separation of Asn/Asp without derivatization; Excellent sensitivity (sub-fmol). | chem-agilent.com |
| Normal Phase / HILIC | Intrada Amino Acid | Acetonitrile gradient with Ammonium Formate | UPLC-MS/MS | Rapid analysis for therapeutic drug monitoring. | nih.gov |
| Reversed-Phase Chromatography (with derivatization) | Agilent TC-C18 | Water/Acetonitrile with Formic Acid | HPLC-MS | Derivatization with urea improves separation and UV response. | mdpi.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Not specified | Not specified | HILIC-MS/MS | Quantitative detection of 48 endogenous amino acids in human plasma with no derivatization. | mdpi.com |
In high-throughput amino acid profiling, accuracy and reproducibility are paramount. L-ASPARAGINE:H₂O (¹⁵N₂) and other stable isotope-labeled amino acids serve as ideal internal standards for quantitative analysis by LC-MS/MS. nih.govnih.gov
An internal standard is a compound added to a sample in a known quantity before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., matrix effects during ionization). nih.gov Because ¹⁵N₂-asparagine is chemically identical to its natural counterpart, it co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression or enhancement. However, it is distinguishable by its higher mass in the mass spectrometer.
By adding a known amount of ¹⁵N₂-asparagine to each sample, a ratio of the peak area of the endogenous ("light") asparagine to the peak area of the internal standard ("heavy") asparagine can be calculated. This ratio is then used to determine the precise concentration of the endogenous asparagine by referencing a calibration curve. This isotope-dilution mass spectrometry approach significantly improves the accuracy, precision, and reliability of quantification, making it a gold standard method. nih.govmdpi.com This is particularly crucial for large-scale clinical and metabolic research studies where robust and reliable data are essential. mdpi.com
Investigative Applications of L Asparagine:h2o 15n2 in Biochemical Pathway Elucidation
Tracing Nitrogen Assimilation and Metabolism in Diverse Biological Systems
The use of ¹⁵N-labeled asparagine has been pivotal in mapping the flow of nitrogen within organisms, from its initial uptake to its final incorporation into essential biomolecules. This tracer acts as a precise probe, revealing the metabolic fate of asparagine-derived nitrogen.
Studies on Nitrogen Incorporation into Primary Metabolites and Macromolecules
Research utilizing L-ASPARAGINE:H2O (15N2) has provided significant insights into how nitrogen from asparagine is distributed among various metabolic pools. In plants, for instance, ¹⁵N tracing studies have demonstrated that nitrogen from sources like nitrate (B79036) is assimilated into a range of amino acids, including glutamine, glutamate (B1630785), aspartate, and asparagine itself nih.govnih.gov. This labeled asparagine then serves as a nitrogen donor for the synthesis of other essential molecules.
In developing soybean cotyledons, solid-state ¹⁵N NMR was employed to measure the differential utilization of the amide and amino nitrogens of asparagine for the synthesis of storage proteins nih.govnih.gov. These studies revealed a notable specificity in their incorporation. During the initial seven days of culture with asparagine as the sole nitrogen source, the alpha-amino nitrogen contributed approximately twice as much nitrogen to protein as the amide nitrogen nih.govnih.gov. However, the contribution of the amide nitrogen increased with longer culture periods nih.gov. This indicates that a transaminase reaction is a primary route for asparagine utilization in this context nih.govnih.gov.
Similarly, in human hepatoma Hep G2 cells, the metabolism of (alpha-¹⁵N)asparagine was tracked over 144 hours. While asparagine was metabolized slowly, the ¹⁵N label was found to be incorporated primarily into alanine (B10760859), glutamate, and proline, demonstrating the redistribution of its alpha-amino nitrogen nih.gov.
| Organism/System | Labeled Compound | Key Finding | Primary Metabolites/Macromolecules Labeled | Reference |
| Soybean Cotyledons | [¹⁵N]Asparagine | Amino nitrogen is incorporated into protein at twice the rate of amide nitrogen initially. | Storage Protein | nih.govnih.gov |
| Human Hepatoma Hep G2 Cells | (alpha-¹⁵N)Asparagine | Slow metabolism with ¹⁵N distributed to other amino acids over time. | Alanine, Glutamate, Proline | nih.gov |
| White Lupin (Lupinus albus) | ¹⁵N (amide) Asparagine | Amide nitrogen is traced to ammonia (B1221849), glutamine, and alanine in young seeds. | Ammonia, Glutamine, Alanine, Protein | medchemexpress.com |
Elucidation of Asparagine's Role in Specific Organismal Nitrogen Economy
In legumes such as the white lupin (Lupinus albus), asparagine constitutes 50 to 70% of the nitrogen transported to the developing fruit and seeds medchemexpress.com. By feeding fruiting shoots with asparagine labeled with ¹⁵N in the amide group, researchers traced the destination of this specific nitrogen atom. In the early stages of seed development, the ¹⁵N was found in ammonia, glutamine, and alanine within the endospermic fluid. Later, during the main phase of storage protein synthesis in the cotyledons, both the carbon and nitrogen from asparagine were incorporated into a wide variety of amino acid residues in the protein medchemexpress.com. This highlights asparagine's central role as a mobile nitrogen source, readily metabolized to support the high nitrogen demand of seed development.
In cultured Vero cells, a cell line used for vaccine production, the metabolic pathways of asparagine were investigated using ¹⁵N NMR spectroscopy as a replacement for glutamine in the culture medium. When cells were incubated with L-[4-¹⁵N]asparagine (amide-labeled), the ¹⁵N label was predominantly transferred to the amide group of glutamine. Crucially, no significant production of ¹⁵NH₄⁺ was detected, indicating that the amide nitrogen was transferred via asparagine synthetase rather than being released as ammonia by L-asparaginase acs.org. This finding is critical for optimizing cell culture media to enhance cell yield and reduce the accumulation of toxic ammonia acs.org.
| Organism | Key Role of Asparagine | Evidence from ¹⁵N Labeling | Reference |
| White Lupin (Lupinus albus) | Major nitrogen transport compound for seed development. | ¹⁵N from the amide group is distributed to various amino acids and incorporated into storage proteins. | medchemexpress.com |
| Soybean (Glycine max) | Important nitrogen source for storage protein synthesis in cotyledons. | Differential utilization of amide and amino nitrogens for protein synthesis is observed. | nih.govnih.gov |
| Vero Cells | Glutamine substitute in culture media, reducing ammonia buildup. | Amide nitrogen is transferred to glutamine via asparagine synthetase, avoiding direct ammonia release. | acs.org |
Elucidation of Enzymatic Reaction Mechanisms and Substrate Specificity
The use of L-ASPARAGINE:H2O (15N2) is indispensable for probing the detailed mechanisms of enzymes that catalyze reactions involving asparagine. The isotopic label provides a direct means to follow the chemical transformation of the substrate's nitrogen-containing functional groups.
Mechanistic Investigations of L-Asparaginase Activity Using 15N2-Labeled Substrate
L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. It is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), as it depletes the circulating asparagine essential for cancer cell survival nih.govmedchemexpress.comuni-goettingen.denih.gov. Using ¹⁵N-labeled asparagine allows for the direct monitoring of this catalytic activity.
NMR-based studies have successfully used ¹⁵N-asparagine to follow the enzymatic reaction in real-time. In one such study, the conversion of ¹⁵N-Asn to ¹⁵N-Asp and the release of ¹⁵NH₄⁺ by L-asparaginase was quantitatively measured in cell culture media nih.gov. This provides a direct and robust readout of enzyme activity, confirming the hydrolytic mechanism where the amide bond is cleaved to release ammonia nih.govnih.gov. This method is more direct than traditional colorimetric assays, which can be prone to interference nih.gov.
Furthermore, kinetic analyses of L-asparaginase mutants have been performed using ¹³C,¹⁵N-labeled internal standards of asparagine, aspartate, glutamine, and glutamate to quench the reaction at specific time points for LC-MS/MS analysis nih.gov. This approach allows for precise measurement of substrate consumption and product formation, enabling detailed characterization of the enzyme's kinetic parameters and substrate specificity.
Insights into Nucleophilic Attack and Ammonia Release in Amidase Reactions
The catalytic mechanism of L-asparaginase is understood to be a double-displacement reaction nih.gov. A key feature is the use of a threonine residue (Thr12 in the E. coli enzyme) as the primary nucleophile nih.govnih.gov. This threonine residue attacks the amide carbon of asparagine, forming a covalent acyl-enzyme intermediate and releasing the amide nitrogen as ammonia. In a second step, a water molecule hydrolyzes this intermediate, releasing aspartate and regenerating the free enzyme.
Exploration of Enzyme Active Site Dynamics and Catalytic Residue Roles
Understanding how an enzyme's active site functions requires probing its structure and dynamics, particularly how it interacts with its substrate. Isotopic labeling is a key technique for these investigations, often coupled with NMR spectroscopy and site-directed mutagenesis.
NMR studies of L-asparaginase have provided insights into the dynamics of the enzyme's active site. Although a complete backbone assignment of the large tetrameric enzyme using ¹³C/¹⁵N/²H-labeled samples proved challenging, these studies successfully highlighted the significant flexibility of a "lid loop" segment (residues 10-30) that contains crucial catalytic residues, including the nucleophile Thr12 nih.govacs.org. The addition of the substrate, asparagine, induces distinct conformational changes in this loop, which are believed to be essential for catalysis acs.org. Using ¹⁵N-labeled asparagine in such experiments would allow for the direct observation of substrate binding and its influence on the dynamics of these catalytically important residues.
In other classes of L-asparaginase, such as the zinc-dependent enzyme from Rhizobium etli (ReAV), site-directed mutagenesis has been used to probe the roles of residues within the active site's zinc coordination sphere frontiersin.org. By mutating residues like Cys135, Lys138, and Cys189, researchers demonstrated their critical role in maintaining the active site structure and, consequently, the enzyme's ability to hydrolyze L-asparagine. While these studies did not directly use ¹⁵N-labeled substrate, they illustrate how modifying catalytic residues impacts function. Combining such mutagenesis with kinetic assays using L-ASPARAGINE:H2O (15N2) would provide detailed information on how specific residues contribute to substrate binding, nucleophilic attack, and product release.
Research on Protein Biosynthesis and Degradation Pathways
The synthesis and breakdown of proteins are continuous and tightly regulated processes essential for cellular health, function, and adaptation. L-ASPARAGINE:H2O (15N2) is utilized as a tracer to dissect the kinetics and contributions of asparagine to these pathways.
When introduced into a biological system, the ¹⁵N-labeled asparagine is taken up by cells and incorporated into the pool of free amino acids available for protein synthesis. As new proteins are built, this labeled asparagine is integrated into the polypeptide chains. By using techniques such as mass spectrometry, researchers can measure the rate of ¹⁵N incorporation into the total protein fraction or specific proteins of interest. This provides a direct measure of the rate of protein biosynthesis. Using labeled amino acids like L-asparagine is crucial for understanding how different conditions, such as nutrient availability or disease states, affect protein synthesis rates. For instance, the enzyme L-Asparaginase, which depletes asparagine, is known to inhibit protein biosynthesis in certain cancer cells, highlighting the critical role of this amino acid. medchemexpress.com
Conversely, the study of protein degradation, or proteolysis, is equally important for understanding cellular homeostasis. As proteins are broken down, their constituent amino acids are released back into the cellular pool. When the system has been previously supplied with L-ASPARAGINE:H2O (15N2), the rate at which the ¹⁵N label is released from the protein pool can be monitored. This provides insights into the rate of protein turnover. Studies have shown that under conditions of nutrient stress, such as sugar starvation, protein degradation is accelerated to provide essential substrates for survival. nih.gov In this context, asparagine metabolism is a key indicator, as it tends to accumulate significantly from the nitrogen released during protein breakdown. nih.gov The study of asparagine metabolism throughout starvation periods has revealed that its synthesis occurs via asparagine synthetase, while its degradation is mediated by asparaginase. nih.gov
Table 1: Key Enzymes in Asparagine-Mediated Protein Metabolism
| Enzyme | EC Number | Role in Metabolism | Research Context |
|---|---|---|---|
| Asparagine Synthetase | 6.3.5.4 | Synthesizes asparagine from aspartate and glutamine. | Crucial for providing asparagine for protein synthesis, especially in cells unable to acquire it from their environment. mdpi.com |
| L-Asparaginase | 3.5.1.1 | Hydrolyzes asparagine to aspartic acid and ammonia. nih.govnih.gov | Central to asparagine degradation; its activity is studied in protein turnover and is a therapeutic agent in leukemia. medchemexpress.comnih.gov |
| Asparagine Transaminase | 2.6.1.14 | Transfers an amino group from asparagine to an α-keto acid. | An alternative pathway for asparagine metabolism, generating oxaloacetate for the TCA cycle. nih.gov |
Integration of Isotopic Tracing with Fluxomics and Metabolomics for Pathway Activity Assessment
Isotopic tracing with L-ASPARAGINE:H2O (15N2) extends beyond the direct study of proteins into the broader fields of metabolomics and metabolic flux analysis (MFA). These systems-level approaches aim to quantify the flow of metabolites through entire biochemical networks, providing a dynamic picture of cellular metabolism.
Metabolomics involves the comprehensive analysis of all metabolites within a biological sample. When cells are cultured with L-ASPARAGINE:H2O (15N2), the ¹⁵N label is not confined to asparagine and proteins. Through various metabolic reactions, particularly transamination, the ¹⁵N atoms can be transferred to other molecules. For example, the nitrogen from asparagine can be incorporated into other amino acids like alanine and aspartate, as well as intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov By using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, researchers can track the distribution of the ¹⁵N isotope across the metabolome. mdpi.comnih.gov This allows for the identification of active metabolic pathways and how they are affected by different physiological or pathological states.
Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational method that uses isotope labeling data to calculate the rates (fluxes) of intracellular reactions. nih.gov The incorporation patterns of ¹⁵N from L-ASPARAGINE:H2O (15N2) into various metabolites provide crucial data for MFA models. nih.gov This approach is particularly valuable for studying nitrogen metabolism, which is less understood than carbon metabolism. nih.gov
The integration of ¹⁵N tracing with fluxomics offers several advantages:
Simultaneous Quantification: By using dual-labeled substrates (e.g., ¹³C and ¹⁵N), it is possible to simultaneously trace both carbon and nitrogen pathways, providing a more holistic view of cellular metabolism. nih.gov
Increased Resolution: Exploiting the ¹⁵N nucleus in NMR-based experiments can enhance the efficiency and coverage of isotopomer quantification, leading to higher resolution in flux maps. bham.ac.ukresearchgate.net
Pathway Elucidation: It helps to identify and quantify the contributions of different nitrogen sources and pathways, such as determining that glutamate is a central hub for nitrogen metabolism in certain organisms. nih.gov
Table 2: Applications of L-ASPARAGINE:H2O (15N2) in Metabolomics and Fluxomics
| Application Area | Technique(s) | Key Findings from Isotopic Tracing |
|---|---|---|
| Nitrogen Assimilation | NMR Spectroscopy, Mass Spectrometry | Tracing the transfer of ¹⁵N from asparagine to other amino acids and central metabolites, identifying key enzymatic reactions like transamination. researchgate.netnih.gov |
| Central Carbon Metabolism | GC-MS, LC-MS | Demonstrating the impact of asparagine availability on TCA cycle intermediates and anaplerotic substrates. mdpi.com |
| Metabolic Flux Analysis (MFA) | ¹⁵N-NMR, ¹³C-¹⁵N dual labeling | Quantifying intracellular fluxes in nitrogen metabolism and improving the resolution of carbon flux maps. nih.govbham.ac.uk |
| Amino Acid Transport | ¹⁵N-edited HSQC NMR | Monitoring the uptake and stability of labeled amino acids in cell culture to study transporter activity. nih.gov |
This table illustrates how L-ASPARAGINE:H2O (15N2) is integrated with advanced analytical techniques to provide quantitative insights into metabolic pathway activity.
Computational and Theoretical Investigations Complementing L Asparagine:h2o 15n2 Research
Computational chemistry provides powerful tools to investigate the properties and reactivity of L-asparagine at an atomic level. These theoretical approaches complement experimental studies, including those using isotopically labeled compounds like L-ASPARAGINE:H2O (15N2), by offering insights into dynamic processes, reaction mechanisms, and electronic structures that are often difficult to observe directly.
Emerging Research Directions and Methodological Advancements with L Asparagine:h2o 15n2
Development of Multi-Isotopic Labeling Strategies for Complex Biochemical Networks (e.g., 13C, 15N, 2H)
The use of L-ASPARAGINE:H2O (15N2) in conjunction with other stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) is a cornerstone of multi-isotopic labeling strategies. This approach allows for the simultaneous tracing of the nitrogen, carbon, and hydrogen atoms of asparagine as it is metabolized, providing a multi-dimensional view of its journey through intricate biochemical networks.
By employing a combination of isotopically labeled molecules, researchers can dissect the flow of atoms through intersecting metabolic pathways. For instance, co-labeling with ¹³C-glucose and ¹⁵N-asparagine can elucidate the interplay between glucose metabolism and amino acid utilization. These multi-tracer experiments are critical for understanding how cells coordinate the metabolism of different nutrients to support processes like growth, proliferation, and stress responses.
The power of this strategy lies in its ability to resolve complex metabolic questions. For example, it can help determine the relative contributions of different nitrogen sources to nucleotide biosynthesis or the specific fate of the carbon skeleton of asparagine in the tricarboxylic acid (TCA) cycle. This level of detail is essential for building accurate models of cellular metabolism.
Table 1: Examples of Multi-Isotopic Labeling Strategies Involving L-Asparagine
| Isotope Combination | Research Question | Example Application |
| ¹⁵N₂-Asparagine + ¹³C-Glucose | Interplay between amino acid and glucose metabolism | Tracing the contribution of asparagine's nitrogen and glucose's carbon to nucleotide synthesis in cancer cells. |
| ¹⁵N₂-Asparagine + ²H-Water | Role of water in metabolic reactions involving asparagine | Studying the dynamics of enzymatic reactions and the incorporation of hydrogen atoms during metabolic transformations of asparagine. |
| ¹³C₄, ¹⁵N₂-Asparagine | Comprehensive tracking of asparagine's atoms | Following the complete metabolic fate of both the carbon skeleton and nitrogen atoms of asparagine in a single experiment. |
Integration with High-Resolution Imaging Techniques for Spatiotemporal Metabolite Mapping (e.g., SIMS)
A significant advancement in the application of L-ASPARAGINE:H2O (15N2) is its integration with high-resolution imaging techniques, most notably Secondary Ion Mass Spectrometry (SIMS). nih.gov SIMS is a powerful surface-sensitive analytical technique that can visualize the distribution of specific isotopes within a single cell or even at the subcellular level with high spatial resolution. nih.govnih.govnottingham.ac.uk
When cells or tissues are cultured with ¹⁵N₂-labeled asparagine, SIMS can be used to generate detailed maps of the ¹⁵N isotope's distribution. This provides a visual representation of where asparagine and its downstream metabolites are localized within the cellular architecture. For example, researchers can investigate the accumulation of asparagine in specific organelles, such as mitochondria or the nucleus, offering insights into the spatial organization of metabolic pathways.
This spatiotemporal mapping is crucial for understanding metabolic heterogeneity within a population of cells and for elucidating how metabolic processes are compartmentalized within the cell. The ability to see where metabolites are being utilized in real-time and space opens up new avenues for investigating cellular function and dysfunction.
Table 2: High-Resolution Imaging of L-ASPARAGINE:H2O (15N2)
| Technique | Principle | Information Gained |
| Secondary Ion Mass Spectrometry (SIMS) | A primary ion beam sputters secondary ions from a sample surface, which are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. nih.govnottingham.ac.uk | High-resolution spatial distribution of ¹⁵N from labeled asparagine within cells and tissues, providing insights into subcellular metabolic localization. |
| NanoSIMS | A high-resolution version of SIMS, capable of imaging at the sub-organelle level. nih.gov | Detailed mapping of ¹⁵N-labeled asparagine and its metabolites in specific cellular compartments, revealing metabolic hotspots. |
Advances in Real-Time Isotopic Monitoring Technologies
The development of advanced analytical techniques is enabling the real-time monitoring of isotopic labels from compounds like L-ASPARAGINE:H2O (15N2) as they are processed by living cells. Techniques such as mass spectrometry coupled with sophisticated sample introduction methods allow for the dynamic tracking of metabolic fluxes.
One such advanced method is Parallel Reaction Monitoring (PRM), which uses high-resolution mass spectrometry to selectively and sensitively quantify targeted peptides and, by extension, the proteins they come from. nih.govbiorxiv.orgresearchgate.net When cells are grown with ¹⁵N₂-asparagine, the incorporation of the ¹⁵N label into newly synthesized proteins can be monitored over time. This provides a direct measure of protein synthesis rates and turnover.
These real-time monitoring technologies are invaluable for studying the dynamics of cellular responses to various stimuli. For instance, researchers can observe how quickly a cell alters its protein synthesis profile in response to a drug treatment or a change in nutrient availability. This dynamic data provides a much richer understanding of cellular regulation than traditional endpoint assays.
Application in Systems Biology Approaches for Comprehensive Metabolic Modeling
L-ASPARAGINE:H2O (15N2) is a critical tool in systems biology, where the goal is to develop comprehensive computational models of metabolic networks. nih.gov By providing empirical data on the flow of nitrogen through the metabolic system, ¹⁵N₂-asparagine helps to constrain and validate these models.
Metabolic Flux Analysis (MFA) is a key technique in this area. biorxiv.orgnih.govnih.gov In an MFA experiment, cells are fed a substrate labeled with a stable isotope, such as ¹⁵N₂-asparagine. By measuring the isotopic labeling patterns in downstream metabolites, researchers can calculate the rates, or fluxes, of the biochemical reactions that produced them. biorxiv.orgnih.gov
This flux data is then integrated into genome-scale metabolic models (GEMs), which are mathematical representations of the entire metabolic network of an organism. nih.gov The inclusion of experimental data from stable isotope tracing studies significantly improves the predictive power of these models. nih.gov These enhanced models can then be used to simulate the effects of genetic mutations or environmental perturbations on cellular metabolism, leading to a deeper understanding of complex biological systems and the identification of potential therapeutic targets.
Q & A
Q. What are the critical physicochemical properties of L-ASPARAGINE:H2O (15N2) that influence experimental design in metabolic studies?
L-ASPARAGINE:H2O (15N2) is a stable isotope-labeled compound where two nitrogen atoms are replaced with 15N. Its solubility in water (1 g/50 mL) and sensitivity to pH-dependent optical rotation (levorotatory in neutral/alkaline solutions, dextrorotatory in acidic conditions) are critical for designing dissolution protocols and spectroscopic analyses . Researchers must account for these properties when preparing buffers or measuring isotopic enrichment via techniques like NMR or mass spectrometry.
Q. How is L-ASPARAGINE:H2O (15N2) synthesized, and what purity thresholds are essential for reproducibility in tracer studies?
Synthesis typically involves enzymatic or chemical incorporation of 15N isotopes into the amide and amine groups of asparagine. Purity (>98%) is crucial to avoid isotopic dilution or interference in metabolic flux analyses. Protocols should include HPLC validation and 15N-NMR to confirm isotopic enrichment and exclude contaminants like unlabeled ammonium or nitrate, which can skew nitrogen-tracking results .
Q. Why is L-ASPARAGINE:H2O (15N2) a preferred tracer for studying nitrogen metabolism in cellular systems?
The dual 15N labeling allows simultaneous tracking of nitrogen assimilation (via the amine group) and transamination/amide transfer (via the amide group). This is particularly useful in studies of glutamine synthetase or asparaginase activity, where isotopic labeling provides resolution for pathway-specific flux analysis .
Advanced Research Questions
Q. How can contamination in commercial 15N2 gas stocks impact nitrogen fixation studies using L-ASPARAGINE:H2O (15N2)?
Contaminants like 15N-labeled ammonium, nitrate, or nitrous oxide in 15N2 gas can lead to false-positive nitrogen fixation rates. For example, residual 15N-ammonium can overestimate fixation by 530 nmoles N L⁻¹ d⁻¹ under typical experimental conditions. Researchers must validate gas purity via gas chromatography-mass spectrometry (GC-MS) and pre-treat cultures with unlabeled substrates to absorb contaminants .
Q. What methodological adjustments are required to optimize 15N incorporation efficiency in protein synthesis assays using L-ASPARAGINE:H2O (15N2)?
Isotopic dilution due to endogenous nitrogen pools must be minimized. Pre-conditioning cells in nitrogen-depleted media enhances 15N uptake. Additionally, kinetic modeling of 15N incorporation (e.g., using fractional labeling equations) accounts for metabolic turnover rates. Parallel experiments with 13C-glucose can disentangle carbon-nitrogen metabolic crosstalk .
Q. How do solvation effects of L-ASPARAGINE:H2O (15N2) in ionic liquid-aqueous systems influence its stability in non-conventional solvents?
Computational studies (e.g., density functional theory) reveal that hydrogen bonding between the amide group of asparagine and ionic liquids like [BMIM][BF4] stabilizes the compound but may alter its hydration shell. Researchers should use dynamic light scattering (DLS) to monitor aggregation and validate solubility under varying ionic strengths .
Q. What are the best practices for resolving discrepancies in 15N isotopic enrichment data between bulk measurements and single-cell analyses?
Bulk methods (e.g., elemental analyzer-IRMS) average isotopic signals, masking cell-to-cell heterogeneity. Single-cell techniques like nanoSIMS or Raman microspectroscopy provide higher resolution but require rigorous calibration against certified 15N standards. Cross-validation using spike-in controls with known 15N enrichment levels is recommended .
Methodological Considerations
- Data Validation : Always include internal standards (e.g., 15N-alanine) to control for instrument drift in mass spectrometry .
- Ethical and Safety Protocols : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design, particularly when handling isotopic waste .
- Reproducibility : Document solvent preparation (e.g., buffer composition, ionic strength) and storage conditions (-20°C in desiccated vials) to prevent hydrolysis or isotopic exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
